molecular formula C10H10N2S B8353283 2-Phenyl-thiophene-3,4-diamine

2-Phenyl-thiophene-3,4-diamine

Cat. No.: B8353283
M. Wt: 190.27 g/mol
InChI Key: FCEWHXMPJPOKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-thiophene-3,4-diamine is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-phenylthiophene-3,4-diamine

InChI

InChI=1S/C10H10N2S/c11-8-6-13-10(9(8)12)7-4-2-1-3-5-7/h1-6H,11-12H2

InChI Key

FCEWHXMPJPOKKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CS2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 59 in glacial acetic acid (102 μL) was added a 30% solution of HBr in acetic acid (102 μL). The mixture was stirred for 16 h at r.t. and Et2O (10 mL) was added. The precipitate was collected by filtration and immediately dissolved in water, neutralized by addition of 2N aqueous NaOH and the precipitate was extracted with Et2O. The organic layer was dried over MgSO4 and concentrated in vacuum affording the title compound 60 (34 mg, 69% yield). This procedure is essentially as described in Brugier et al., Tetrahedron, 30: 10331-10344 (1997), which is incorporated by reference in its entirety. 1H NMR: (CDCl3) δ(ppm): 7.49 (dd, J=8.4, 1.4 Hz, 2H), 7.41 (t, J=7.6 Hz, 2H), 7.26 (dd, J=10.2, 7.2 Hz, 1H), 6.22 (s, 1H), 3.51 (bs, 4H). m/z: 191.3 (MH+).
Name
compound 59
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102 μL
Type
solvent
Reaction Step One
Quantity
102 μL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
69%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.